molecular formula C16H14O3 B8238635 (E)-Benzyl 3-(4-hydroxyphenyl)acrylate

(E)-Benzyl 3-(4-hydroxyphenyl)acrylate

Cat. No. B8238635
M. Wt: 254.28 g/mol
InChI Key: RGZZCZQQPNJCPO-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Benzyl 3-(4-hydroxyphenyl)acrylate is a natural product found in Eriodictyon angustifolium, Populus candicans, and other organisms with data available.

Scientific Research Applications

  • Polymeric Hydrogels : A study by Arun and Reddy (2005) involved synthesizing a novel crosslinker closely related to (E)-Benzyl 3-(4-hydroxyphenyl)acrylate, used in polymeric hydrogels for drug release studies. This research highlights the utility of such compounds in developing drug-delivery systems (Arun & Reddy, 2005).

  • Polymer-Metal Complexes : Nanjundan et al. (2004) synthesized and characterized polymers and their metal complexes using a compound similar to (E)-Benzyl 3-(4-hydroxyphenyl)acrylate. These complexes have potential applications in materials science (Nanjundan et al., 2004).

  • Biological Activity : Research by Obregón-Mendoza et al. (2018) on derivatives of (E)-Benzyl 3-(4-hydroxyphenyl)acrylate revealed their antioxidant and cytotoxic activities, indicating potential applications in the biomedical field (Obregón-Mendoza et al., 2018).

  • Liquid Crystalline Polymers : Tsai et al. (1994) discussed the use of acrylates, including compounds similar to (E)-Benzyl 3-(4-hydroxyphenyl)acrylate, in synthesizing liquid crystalline side chain polymers. These materials have applications in display technologies and optoelectronics (Tsai et al., 1994).

  • Corrosion Inhibitors : Abu-Rayyan et al. (2022) explored derivatives of (E)-Benzyl 3-(4-hydroxyphenyl)acrylate as corrosion inhibitors in nitric acid solutions for copper. This study highlights its potential use in industrial applications to prevent metal corrosion (Abu-Rayyan et al., 2022).

  • Synthesis Optimization : Research by Shan (2008) focused on optimizing the synthesis of 3-(4-Hydroxyphenyl)acrylic acid, a related compound, showcasing the importance of such compounds in chemical synthesis and manufacturing processes (Shan, 2008).

properties

IUPAC Name

benzyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-11,17H,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZZCZQQPNJCPO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Benzyl 3-(4-hydroxyphenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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